molecular formula C12H10O3 B1598383 Methyl 4-(2-furyl)benzoate CAS No. 53355-25-2

Methyl 4-(2-furyl)benzoate

Cat. No. B1598383
CAS RN: 53355-25-2
M. Wt: 202.21 g/mol
InChI Key: HKQMVHPPFPRKLC-UHFFFAOYSA-N
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Description

Methyl 4-(2-furyl)benzoate , also known by its chemical formula C₁₂H₁₀O₃ , is an organic compound. It falls under the category of aromatic esters . The compound consists of a benzene ring substituted with a furan ring and an ester group. Its molecular weight is approximately 202.21 g/mol .


Synthesis Analysis

The synthesis of Methyl 4-(2-furyl)benzoate involves the esterification of 4-(2-furyl)benzoic acid with methanol . The reaction is typically catalyzed by an acid (such as sulfuric acid or p-toluenesulfonic acid). The esterification process results in the formation of the desired compound .


Molecular Structure Analysis

  • An ester functional group (methyl ester) The arrangement of these components gives rise to the compound’s unique properties .


Chemical Reactions Analysis

  • Reduction : Reduction of the carbonyl group in the ester can lead to the corresponding alcohol .


Physical And Chemical Properties Analysis

  • Odor : May have a pleasant, fruity odor due to the furan ring .

Scientific Research Applications

Pyrolysis and Dimerization

  • Methyl 4-(2-furyl)benzoate and related compounds undergo interesting reactions under pyrolysis conditions. Flash vacuum pyrolysis of related furylmethyl benzoates leads to the formation of various furan derivatives and their dimerization products, offering insights into the mechanisms of furan-based o-quinodimethanes reactions (Trahanovsky et al., 1994).

Synthesis of Pharmaceutical Intermediates

  • Compounds derived from methyl 4-(2-furyl)benzoate have been used in the synthesis of pharmaceutical intermediates. These intermediates have shown potential applications in the development of anti-malarial agents and other medicinal compounds, demonstrating the versatility of this compound in drug synthesis (Wiesner et al., 2003).

Polymer Synthesis

  • Methyl 4-(2-furyl)benzoate derivatives have been used in the synthesis of polymers. For example, vapor phase pyrolysis of related compounds has been employed to produce poly(2,5-furyleneethylene), indicating the use of these compounds in advanced materials synthesis (Lu et al., 1996).

Organic Chemistry and Catalysis

  • The compound and its derivatives have been explored in various organic reactions, providing valuable insights into mechanisms such as tandem cyclization in ruthenium vinylidene complexes and reactions involving chromium carbene complexes. These studies contribute to our understanding of complex organic synthesis and catalysis processes (Chang et al., 2011).

Biomass Transformation

  • Methyl 4-(2-furyl)benzoate-related compounds have been used in the field of sustainable chemistry, particularly in biomass transformation. They have been involved in catalytic processes to produce intermediates for fine chemicals, highlighting the role of these compounds in green chemistry and sustainability (Arias et al., 2016).

Safety And Hazards

  • Toxicity : Limited information available; consult safety data sheets .

Future Directions

  • Biological Activity : Assess any biological effects or interactions .

: Sigma-Aldrich: Methyl 2-(2-furyl)benzoate

properties

IUPAC Name

methyl 4-(furan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQMVHPPFPRKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401740
Record name methyl 4-(2-furyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-furyl)benzoate

CAS RN

53355-25-2
Record name methyl 4-(2-furyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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